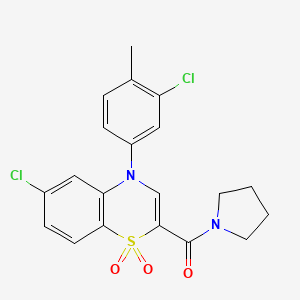

6-chloro-4-(3-chloro-4-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

6-Chloro-4-(3-chloro-4-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a heterocyclic core substituted with chlorine, a 3-chloro-4-methylphenyl group, and a pyrrolidine-carbonyl moiety. Its synthesis likely follows multi-step heterocyclic formation protocols analogous to those reported for structurally related compounds, such as pyrimidinone and pyrazolone derivatives (e.g., compounds 4i and 4j in ) . The compound’s structural elucidation would typically employ X-ray crystallography using software suites like SHELXL and SHELXS (for refinement and solution) , complemented by visualization tools such as WinGX and ORTEP for Windows to analyze molecular geometry and packing .

Properties

IUPAC Name |

[6-chloro-4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O3S/c1-13-4-6-15(11-16(13)22)24-12-19(20(25)23-8-2-3-9-23)28(26,27)18-7-5-14(21)10-17(18)24/h4-7,10-12H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMXJNDBBKIYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-chloro-4-(3-chloro-4-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure

The compound belongs to the class of benzothiazine derivatives, characterized by a benzothiazine core with chloro and pyrrolidine substituents. Its structure can be represented as follows:

Chemical Structure

Research indicates that this compound primarily acts as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is crucial in regulating the p53 tumor suppressor pathway. The MDM2 protein inhibits p53, a key player in cell cycle regulation and apoptosis. By inhibiting MDM2, the compound can potentially restore p53 activity, leading to increased apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that This compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- SJSA-1 Osteosarcoma Cell Line : The compound showed an IC50 value of 190 nM , indicating effective inhibition of cell growth.

In Vivo Studies

In vivo studies using xenograft models have shown that the compound effectively inhibits tumor growth without complete regression. This suggests a potential for use in combination therapies or as part of a multi-faceted treatment approach.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzothiazine core and substituents significantly impact biological activity. Key findings include:

| Compound Modification | MDM2 Binding Affinity (K_i) | IC50 (SJSA-1) |

|---|---|---|

| Parent Compound | 2.9 nM | 190 nM |

| Cyclohexyl Substitution | 75.9 nM | Not specified |

| Fluorinated Variants | 9.8 nM | Not specified |

These results indicate that specific substitutions can enhance binding affinity and cytotoxicity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study demonstrated that combining this compound with traditional chemotherapeutics resulted in enhanced efficacy against resistant cancer cell lines.

- Case Study 2 : Another investigation highlighted its potential as a monotherapy in preclinical models, showing promise for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional motifs with other heterocyclic systems, such as pyrimidinones and pyrazolones, but differs in core scaffold and substituent arrangement. Key comparisons include:

- This may improve solubility in polar solvents and influence biological activity .

- Chlorine Atoms: The dual chlorine substituents in the target compound likely increase lipophilicity and metabolic stability relative to non-halogenated analogs.

Crystallographic and Computational Insights

- Structural Determination : The target compound’s crystal structure would be resolved using SHELXL for refinement, with WinGX facilitating data processing and ORTEP for visualizing anisotropic displacement parameters . In contrast, compounds 4i and 4j were characterized via spectroscopic methods (e.g., NMR, IR), as their syntheses focused on functional group diversity rather than crystallographic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.